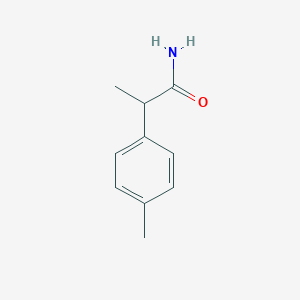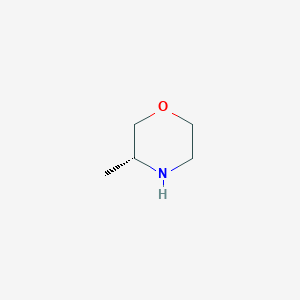
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide is a chemical compound characterized by the presence of a cyclopropane ring substituted with a 3,4-difluorophenyl group and a carbonyl azide group
Méthodes De Préparation
The synthesis of (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using suitable reagents and catalysts.
Introduction of the Difluorophenyl Group: The 3,4-difluorophenyl group is introduced through a substitution reaction, where a precursor compound is reacted with a difluorophenyl reagent.
Formation of the Carbonyl Azide Group: The final step involves the conversion of a carbonyl group to a carbonyl azide group.
Analyse Des Réactions Chimiques
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the azide group is replaced by other functional groups.
Applications De Recherche Scientifique
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide involves its interaction with molecular targets such as enzymes and receptors. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies .
Comparaison Avec Des Composés Similaires
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide can be compared with other similar compounds such as:
(1R,2S)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide: Differing in stereochemistry, this compound may exhibit different reactivity and biological activity.
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Chloride: This compound has a chloride group instead of an azide group, leading to different chemical properties and applications.
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Amine:
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
IUPAC Name |
(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carbonyl azide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(16)14-15-13/h1-3,6-7H,4H2/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOVAIMDRIXGIU-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)N=[N+]=[N-])C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)N=[N+]=[N-])C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














